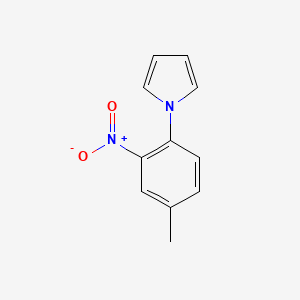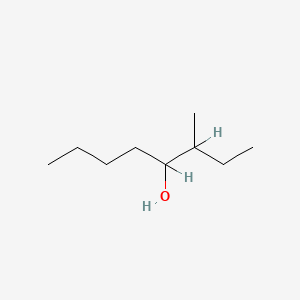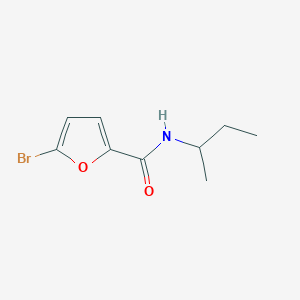
2-(4-Methoxyphenyl)sulfanylbenzoic acid
Übersicht
Beschreibung
2-(4-Methoxyphenyl)sulfanylbenzoic acid is a chemical compound with the linear formula C15H14O3S . It is part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of 2-(4-Methoxyphenyl)sulfanylbenzoic acid has been reported in the literature. For instance, 2-aminothiophenol and 4-methoxybenzaldehyde were cyclized under microwave irradiation and solvent-free conditions to synthesize a similar compound, 2-(4-methoxyphenyl)benzo[d]thiazole . Another method involves starting from methyl 2,4-dihydroxybenzoate, but this method involves eight stages and yields only 28% of the target product .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Organic Chemistry
2-(4-Methoxyphenyl)sulfanylbenzoic acid and its derivatives are used in various chemical syntheses. For instance, it serves as a precursor in the formation of phosphorins, which are heterocyclic phosphorus compounds. These phosphorins are created through reactions with compounds like 2-hydroxybenzoic acid and its derivatives, showcasing the versatility of 2-(4-Methoxyphenyl)sulfanylbenzoic acid in synthesizing heterocyclic compounds (El‐Barbary & Lawesson, 1981).
Corrosion Inhibition
Compounds related to 2-(4-Methoxyphenyl)sulfanylbenzoic acid, like 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole, have been studied for their potential as corrosion inhibitors. These compounds demonstrate high efficiency in protecting mild steel in sulfuric acid media, indicating their potential application in industrial corrosion prevention (Bouklah et al., 2006).
Marine Natural Products
Bromophenol derivatives structurally related to 2-(4-Methoxyphenyl)sulfanylbenzoic acid have been isolated from marine algae like Rhodomela confervoides. These compounds, although found inactive against certain human cancer cell lines and microorganisms, contribute to the understanding of marine natural products and their potential applications in various fields (Zhao et al., 2004).
Organometallic Chemistry
In organometallic chemistry, 2-(4-Methoxyphenyl)sulfanylbenzoic acid forms various complexes with metals like tin. These complexes demonstrate diverse supramolecular structures and are of interest for their potential applications in materials science and catalysis (Ma et al., 2005).
Environmental Applications
Related compounds such as hydroxylated benzophenone UV absorbers demonstrate environmental relevance, particularly in the context of water pollution and treatment. These compounds, used as UV absorbers, are detected in aquatic environments, highlighting the importance of studying their environmental impact and removal techniques (Negreira et al., 2009).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)sulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3S/c1-17-10-6-8-11(9-7-10)18-13-5-3-2-4-12(13)14(15)16/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECGBLVFSQQYIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40385000 | |
| Record name | 2-(4-methoxyphenylthio)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)sulfanylbenzoic acid | |
CAS RN |
19862-91-0 | |
| Record name | 2-(4-methoxyphenylthio)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,2-Bis[(dimethylamino)dimethylsilyl]ethane](/img/structure/B1334683.png)







